molecular formula C16H22Cl2W-2 B3338384 Bis(isopropylcyclopentadienyl)tungsten dichloride CAS No. 90023-13-5

Bis(isopropylcyclopentadienyl)tungsten dichloride

Cat. No.: B3338384
CAS No.: 90023-13-5
M. Wt: 469.1 g/mol
InChI Key: UMEKZSPXQUAQQW-UHFFFAOYSA-L
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Description

Bis(isopropylcyclopentadienyl)tungsten dichloride: is an organometallic compound with the chemical formula

W(C5H7iPr)2Cl2\text{W(C}_5\text{H}_7\text{iPr)}_2\text{Cl}_2W(C5​H7​iPr)2​Cl2​

. It is known for its orange solid appearance and notable thermal and air stability . This compound is used primarily in catalysis and the preparation of other tungsten complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(isopropylcyclopentadienyl)tungsten dichloride typically involves the reaction of tungsten hexachloride with isopropylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

WCl6+2C5H7iPrW(C5H7iPr)2Cl2+4HCl\text{WCl}_6 + 2\text{C}_5\text{H}_7\text{iPr} \rightarrow \text{W(C}_5\text{H}_7\text{iPr)}_2\text{Cl}_2 + 4\text{HCl} WCl6​+2C5​H7​iPr→W(C5​H7​iPr)2​Cl2​+4HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(isopropylcyclopentadienyl)tungsten dichloride can undergo oxidation reactions, often forming higher oxidation state tungsten compounds.

    Reduction: This compound can be reduced to form lower oxidation state tungsten complexes.

    Substitution: It can participate in substitution reactions where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Ligand exchange reactions typically involve reagents like Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Higher oxidation state tungsten oxides or oxychlorides.

    Reduction: Lower oxidation state tungsten complexes.

    Substitution: Various tungsten organometallic complexes depending on the substituent introduced.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Potential Therapeutic Agents: Research is ongoing into the use of tungsten complexes in medicine, particularly for their potential anticancer properties.

Industry:

    Material Science: Used in the development of advanced materials due to its stability and catalytic properties.

Mechanism of Action

The mechanism by which bis(isopropylcyclopentadienyl)tungsten dichloride exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing a reactive tungsten center that can interact with substrates, lowering the activation energy and increasing reaction rates. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

  • Bis(cyclopentadienyl)tungsten dichloride
  • Bis(methylcyclopentadienyl)tungsten dichloride
  • Bis(ethylcyclopentadienyl)tungsten dichloride

Comparison:

  • Thermal Stability: Bis(isopropylcyclopentadienyl)tungsten dichloride exhibits superior thermal stability compared to its methyl and ethyl counterparts.
  • Catalytic Activity: It often shows enhanced catalytic activity in certain reactions due to the steric and electronic effects of the isopropyl groups.
  • Solubility: The solubility in organic solvents can vary, with this compound generally being more soluble in non-polar solvents.

Properties

IUPAC Name

dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H11.2ClH.W/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEKZSPXQUAQQW-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.Cl[W]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2W-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723226
Record name dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90023-13-5
Record name dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(isopropylcyclopentadienyl)tungsten dichloride
Reactant of Route 2
Bis(isopropylcyclopentadienyl)tungsten dichloride
Reactant of Route 3
Bis(isopropylcyclopentadienyl)tungsten dichloride
Reactant of Route 4
Bis(isopropylcyclopentadienyl)tungsten dichloride
Reactant of Route 5
Bis(isopropylcyclopentadienyl)tungsten dichloride
Reactant of Route 6
Bis(isopropylcyclopentadienyl)tungsten dichloride

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